2-{[(2-Octyldodecyl)oxy]methyl}oxirane
Description
2-{[(2-Octyldodecyl)oxy]methyl}oxirane is a branched epoxide derivative characterized by a long-chain alkyl ether substituent. The 2-octyldodecyl group (C20H41) confers high hydrophobicity and steric bulk, influencing its solubility, reactivity, and environmental persistence. This compound is primarily used in polymer synthesis, surfactants, and specialty coatings due to its ability to modify material flexibility and crosslinking behavior .
Properties
CAS No. |
74178-03-3 |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-(2-octyldodecoxymethyl)oxirane |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-9-11-12-14-16-18-22(19-24-20-23-21-25-23)17-15-13-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
GTTITHACWAWITC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COCC1CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-{[(2-Octyldodecyl)oxy]methyl}oxirane with analogous compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | XLogP3 | Substituent Type | Key Applications |
|---|---|---|---|---|---|---|
| This compound | N/A | C29H58O2 | 438.8 (est.) | ~12.5 | Branched C20 alkyl ether | Polymers, surfactants |
| 2-[[(2-Ethylhexyl)oxy]methyl]oxirane | N/A | C11H22O2 | 186.3 | 3.1 | Branched C8 alkyl ether | Plasticizers, stabilizers |
| 2-[(3-Pentadecylphenoxy)methyl]oxirane | 16611-96-4 | C24H40O2 | 360.6 | 9.4 | Phenolic C15 alkyl ether | Adhesives, resins |
| 2-[[(Hexadecyloxy)methyl]oxirane | 15965-99-8 | C19H38O2 | 298.5 | 7.8 | Linear C16 alkyl ether | Lubricant additives |
| Oxirane, mono[[(perfluoro-C8-20)thio]methyl] | 119438-11-8 | Varies | 500–800 (est.) | >15 | Fluorinated alkyl thioether | Water-repellent coatings |
Key Observations :
- Hydrophobicity: The 2-octyldodecyl derivative exhibits the highest hydrophobicity (estimated XLogP3 ~12.5), surpassing fluorinated analogs (XLogP3 >15) in non-polar environments but lacking their chemical inertness .
- Molecular Weight : The branched C20 chain increases molecular weight (~438.8), enhancing thermal stability compared to linear analogs like 2-[(hexadecyloxy)methyl]oxirane (MW 298.5) .
- Reactivity : Shorter-chain derivatives (e.g., 2-[[(2-ethylhexyl)oxy]methyl]oxirane) exhibit higher reactivity due to reduced steric hindrance, making them more suitable for crosslinking reactions .
Reactivity and Stability
- Thermal Stability : Long-chain alkyl ethers like this compound demonstrate superior thermal stability compared to fluorinated derivatives, which may decompose at high temperatures to release toxic perfluorinated byproducts .
- Chemical Inertness: Fluorinated oxiranes (e.g., CAS 119438-11-8) resist hydrolysis and oxidation but face regulatory restrictions due to environmental persistence .
Toxicity and Regulatory Status
- Acute Toxicity : Shorter-chain analogs (e.g., 2-[[(2-ethylhexyl)oxy]methyl]oxirane) are classified as skin/eye irritants , while fluorinated derivatives are under scrutiny for bioaccumulation . The 2-octyldodecyl variant lacks comprehensive toxicity data but is presumed less hazardous due to lower volatility.
- Regulatory Landscape :
Environmental Impact
- Biodegradability : Linear alkyl ethers (e.g., 2-[(hexadecyloxy)methyl]oxirane) degrade faster than branched or fluorinated analogs. The 2-octyldodecyl derivative’s biodegradation rate remains understudied but is expected to be slower than linear chains .
- Persistence : Fluorinated oxiranes persist in ecosystems for decades, whereas hydrocarbon-based derivatives like the target compound have shorter half-lives but may still accumulate in lipid-rich environments .
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